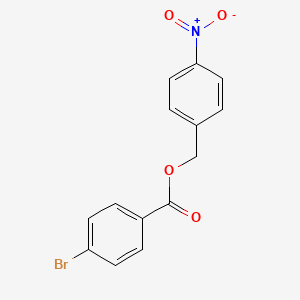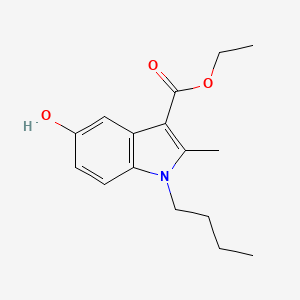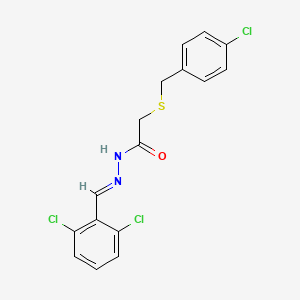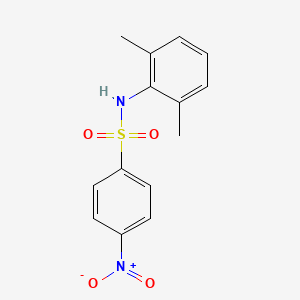
4-Nitrobenzyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzyl 4-bromobenzoate is an organic compound with the molecular formula C14H10BrNO4 It is a derivative of benzoic acid and is characterized by the presence of both nitro and bromo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrobenzyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and 4-nitrobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Ester Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Reduction: Major product is 4-aminobenzyl 4-bromobenzoate.
Ester Hydrolysis: Products are 4-bromobenzoic acid and 4-nitrobenzyl alcohol.
Aplicaciones Científicas De Investigación
4-Nitrobenzyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential use in the development of prodrugs where the compound can be activated in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzyl 4-bromobenzoate involves its reactivity due to the presence of both nitro and bromo groups. The nitro group is an electron-withdrawing group, making the benzyl carbon more susceptible to nucleophilic attack. The bromo group can participate in substitution reactions, facilitating the formation of various derivatives. These properties make it a versatile compound in synthetic organic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzyl 4-bromobenzoate: Similar structure but lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrobenzyl bromide: Contains the nitro group but lacks the ester functionality, limiting its use in esterification reactions.
4-Nitrobenzyl alcohol: Lacks the bromo group, making it less versatile in substitution reactions.
Uniqueness
4-Nitrobenzyl 4-bromobenzoate is unique due to the combination of nitro and bromo groups, which provide a balance of reactivity and stability. This makes it particularly useful in multi-step organic syntheses where selective reactions are required .
Propiedades
Fórmula molecular |
C14H10BrNO4 |
|---|---|
Peso molecular |
336.14 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 4-bromobenzoate |
InChI |
InChI=1S/C14H10BrNO4/c15-12-5-3-11(4-6-12)14(17)20-9-10-1-7-13(8-2-10)16(18)19/h1-8H,9H2 |
Clave InChI |
QTDGRXIFOQZNFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B15016473.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-iodophenyl)methylidene]acetohydrazide](/img/structure/B15016475.png)
![[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B15016483.png)
![4-chloro-N-{2-[(2E)-2-(4-methylbenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B15016495.png)

![2-(2,3-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15016501.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016505.png)


![2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15016526.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016538.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15016540.png)
![2,6-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B15016545.png)
![N',N''-[benzene-1,2-diyldi(E)methylylidene]bis[2-(4-bromo-2-methoxyphenoxy)acetohydrazide]](/img/structure/B15016555.png)
